Lipophilicity Differentiation: +0.9 XLogP3 Advantage Over the Methoxy Analog
The target compound exhibits a computed XLogP3 of 3.9, compared with 3.0 for the direct 4‑methoxy analog 1-bromo-2-(chloromethyl)-4-methoxybenzene (CAS 66192-25-4) [1]. This difference of ~0.9 log units indicates significantly higher lipophilicity, which typically correlates with improved membrane permeability and oral absorption. The difluoromethoxy group thus provides a logP boost without the excessive lipophilicity (logP > 5) that risks poor solubility and metabolic instability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 [1] |
| Comparator Or Baseline | 1-Bromo-2-(chloromethyl)-4-methoxybenzene: XLogP3 = 3.0 [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A higher lipophilicity within the optimal range (1‑5) can enhance passive membrane permeability, making the difluoromethoxy compound a more attractive intermediate for cell‑active drug candidates.
- [1] PubChem CID 81590034 (target, XLogP3 3.9) & CID 11107332 (methoxy analog, XLogP3 3.0). Accessed at https://pubchem.ncbi.nlm.nih.gov. View Source
